molecular formula C24H25FN4O3S B2941438 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 946300-91-0

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2941438
CAS No.: 946300-91-0
M. Wt: 468.55
InChI Key: OULRMEJDEPGLPW-UHFFFAOYSA-N
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Description

The compound 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide features a pyrido[4,3-d]pyrimidin-4-one core substituted at position 6 with a 4-fluorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 4-methoxybenzyl group.

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3S/c1-32-19-8-4-16(5-9-19)12-26-22(30)15-33-24-27-21-10-11-29(14-20(21)23(31)28-24)13-17-2-6-18(25)7-3-17/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULRMEJDEPGLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. The starting materials often include 4-fluorobenzylamine and 4-methoxybenzylamine, which undergo a series of reactions including condensation, cyclization, and thiolation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like the desired scale of production, cost, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analog: Thieno[3,2-d]pyrimidinone Derivative

Compound: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core Heterocycle: Thieno[3,2-d]pyrimidinone (vs. pyrido[4,3-d]pyrimidinone in the target).
  • Substituents :
    • 4-Methylphenyl at position 3 (vs. 4-fluorobenzyl at position 6).
    • 4-Trifluoromethoxyphenyl acetamide (vs. 4-methoxybenzyl acetamide).
  • Key Differences: The thieno core may reduce planarity compared to the pyrido system, affecting DNA intercalation or enzyme binding.

Structural Analog: Quinazoline Sulfonyl Acetamides

Compounds :

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
  • Core Heterocycle: Quinazoline (vs. pyrido-pyrimidinone).
  • Activity : Anti-cancer (IC50 values 0.8–2.5 µM across HCT-1, MCF-7 cell lines) .
  • Comparison: Quinazolines generally exhibit higher solubility due to the additional nitrogen atom. The target compound’s pyrido-pyrimidinone core may confer unique selectivity for kinases or proteases over quinazoline’s typical topoisomerase inhibition.

Structural Analog: Pyrido[4,3-d]pyrimidine PROTAC

Compound : (2S,4R)-1-((S)-2-(4-((((2S,7aR)-7a-(((7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-4-((R)-3-hydroxy-3-methylpiperidin-1-yl)pyrido[4,3-d]pyrimidin-2-yl)oxy)methyl)hexahydro-1H-…

  • Core : Pyrido[4,3-d]pyrimidine (shared with target).
  • Substituents : Complex PROTAC (protein degradation) functionality.
  • Key Differences :
    • The PROTAC design enables targeted protein degradation, whereas the target compound’s simpler structure likely acts as a direct enzyme inhibitor.
    • The iodine and hydroxynaphthalene groups in the PROTAC enhance binding to E3 ligases, absent in the target .

Pharmacological and Physicochemical Data

Property Target Compound Thieno-pyrimidinone Quinazoline (38)
Molecular Weight (g/mol) ~480 (estimated) 471.41 442.49
logP ~2.8 (predicted) 3.5 2.9
Anticancer Activity Not reported Not tested IC50 0.8–2.5 µM
Solubility Low (pyrido core) Moderate High

Biological Activity

The compound 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide (often referred to as E140-0205) is a complex organic molecule with significant potential in various biological applications. This article will explore its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of E140-0205 is C23H23FN4O3SC_{23}H_{23}FN_{4}O_{3}S. The compound features a pyrido[4,3-d]pyrimidin core structure that contributes to its biological activity. The presence of fluorine atoms and various substituents such as methoxy and sulfanyl groups enhances its stability and bioactivity.

PropertyValue
Molecular FormulaC23H23FN4O3S
IUPAC Name2-({6-[(4-fluorophenyl)methyl]-4-oxo...
SMILESCOc(cc1)ccc1NC(CSC(N1)=NC(CCN(Cc(cc2)ccc2F)C2)=C2C1=O)=O
InChI KeyMDL Number (MFCD)

Biological Activity Overview

Research indicates that compounds within the pyrido[4,3-d]pyrimidin class exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to E140-0205 have demonstrated significant antibacterial and antitubercular properties. For instance, derivatives have shown effectiveness against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .
  • Anticancer Potential : The structural characteristics of E140-0205 suggest potential anticancer activity. Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. For example, the presence of electron-withdrawing groups has been linked to enhanced inhibition of tRNA methyltransferase isoenzymes .

Case Studies

Several studies have highlighted the biological efficacy of compounds structurally related to E140-0205:

Study 1: Antibacterial Activity

A recent study synthesized a series of pyrido[4,3-d]pyrimidin derivatives, including E140-0205. The results showed that compounds with a phenyl ring significantly enhanced antibacterial activity compared to their aliphatic counterparts. Notably, one derivative exhibited an IC50 of 0.91 μM against Escherichia coli .

Study 2: Antitubercular Activity

In another investigation focusing on thiazolo[3,2-b]-1,2,4-triazine derivatives (related structures), compounds were evaluated for their antitubercular activity. The most potent compound displayed excellent inhibition against M. smegmatis, suggesting that similar modifications in E140-0205 could yield comparable results .

Structure-Activity Relationship (SAR)

The effectiveness of E140-0205 can be attributed to its unique structure. Key factors influencing its biological activity include:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl rings has been shown to enhance biological activity significantly.
  • Core Structure Stability : The pyrido[4,3-d]pyrimidine core provides a stable scaffold for further functionalization that can improve interaction with biological targets.

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